Cas no 1805411-95-3 (Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate)

エチル4-ブロモ-2-シアノ-6-(ジフルオロメチル)安息香酸エステルは、有機合成化学において重要な中間体として利用される化合物です。臭素とシアノ基、ジフルオロメチル基という複数の反応性官能基を有しており、多様な誘導体への変換が可能です。特に、医農薬品の開発において有用な骨格構造を提供します。高い純度と安定性を特徴とし、精密有機合成における信頼性の高い試薬としての利用が期待されます。フッ素原子の導入により、物性の調整や生物活性の付与が可能となる点が特長です。

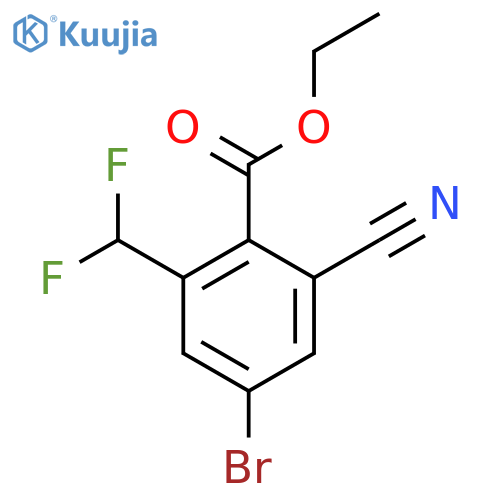

1805411-95-3 structure

商品名:Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate

CAS番号:1805411-95-3

MF:C11H8BrF2NO2

メガワット:304.087529182434

CID:4706792

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate

-

- インチ: 1S/C11H8BrF2NO2/c1-2-17-11(16)9-6(5-15)3-7(12)4-8(9)10(13)14/h3-4,10H,2H2,1H3

- InChIKey: JHZLZBIWFHWNBG-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C#N)C(C(=O)OCC)=C(C(F)F)C=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 329

- トポロジー分子極性表面積: 50.1

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016776-500mg |

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate |

1805411-95-3 | 97% | 500mg |

839.45 USD | 2021-06-18 | |

| Alichem | A015016776-250mg |

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate |

1805411-95-3 | 97% | 250mg |

499.20 USD | 2021-06-18 | |

| Alichem | A015016776-1g |

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate |

1805411-95-3 | 97% | 1g |

1,445.30 USD | 2021-06-18 |

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

1805411-95-3 (Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate) 関連製品

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬